REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3]C.CCCCCC.[Cl-].[NH4+].CO[CH2:16][CH2:17][O:18][CH3:19].[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1.CN1C(=O)N(C)CCC1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCOCC.O>[O:23]1[CH:24]=[CH:20][C:21]([C:2]([C:3]2[CH:16]=[CH:17][O:18][CH:19]=2)=[CH2:1])=[CH:22]1 |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
1,1-di(3-furyl)ketone
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
DME THF DMPU
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
COCCOC.C1CCOC1.CN1CCCN(C1=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
145 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×500 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica (hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)C(=C)C1=COC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |